
9-(3,4-Dihydroxybutyl)guanine
Übersicht
Beschreibung
9-(3,4-Dihydroxybutyl)guanine is a useful research compound. Its molecular formula is C9H13N5O3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Mechanism of Action
9-(3,4-Dihydroxybutyl)guanine acts as an inhibitor of herpes simplex virus replication. It is selectively phosphorylated by herpes simplex virus thymidine kinase, which enhances its activity against the virus. The compound exhibits a high affinity for this enzyme, with an inhibition constant of 1.5 µM, indicating its potential effectiveness in therapeutic applications .
Efficacy in Cell Culture
In vitro studies have demonstrated that this compound can inhibit the replication of various strains of herpes simplex virus types 1 and 2. The compound showed a dose-dependent inhibition, with concentrations ranging from 4 to 18 µM resulting in a 50% reduction in viral replication . Notably, the (R)-enantiomer of this compound is more effective than its (S)-counterpart.
Therapeutic Applications
Topical Application
Research has shown that topical application of this compound can effectively treat cutaneous herpes simplex type 1 infections in guinea pigs and herpes keratitis in rabbits. The compound demonstrated a therapeutic effect when administered three days post-inoculation, highlighting its potential as a topical antiviral agent .
Oral Treatment
In animal models, oral administration of this compound has also been effective against generalized herpes simplex type 2 infections. This suggests that the compound could be developed for systemic use in treating herpesvirus infections .
Case Study: Efficacy in Animal Models
A series of studies were conducted to evaluate the effectiveness of this compound in various animal models:
- Guinea Pigs : Topical application led to significant improvement in lesions caused by herpes simplex type 1.
- Rabbits : Demonstrated reduced severity and duration of herpes keratitis following treatment.
- Mice : Oral administration resulted in reduced viral loads and improved clinical outcomes in generalized herpes simplex type 2 infection.
These studies underscore the compound's potential as a viable treatment option for herpesvirus infections.
Comparative Data Table
Eigenschaften
CAS-Nummer |
83470-64-8 |
---|---|
Molekularformel |
C9H13N5O3 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
2-amino-9-(3,4-dihydroxybutyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)2-1-5(16)3-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17) |
InChI-Schlüssel |
QOVUZUCXPAZXDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.